N-(5-Cyclopropoxy-2-isopropoxypyridin-3-YL)methanesulfonamide
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Overview
Description
N-(5-Cyclopropoxy-2-isopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol This compound is known for its unique structural features, which include a cyclopropoxy group and an isopropoxy group attached to a pyridine ring, along with a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropoxy-2-isopropoxypyridin-3-YL)methanesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclopropoxy-2-isopropoxypyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles like sodium azide (NaN3) and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(5-Cyclopropoxy-2-isopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-2-isopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(5-Cyclopropoxy-2-isopropoxypyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:
- N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide : This compound has a similar methanesulfonamide group but differs in the pyridine ring substitution.
- (2-Isopropoxypyridin-3-yl)boronic acid : This compound shares the isopropoxy group and pyridine ring but lacks the methanesulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N2O4S |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-2-propan-2-yloxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C12H18N2O4S/c1-8(2)17-12-11(14-19(3,15)16)6-10(7-13-12)18-9-4-5-9/h6-9,14H,4-5H2,1-3H3 |
InChI Key |
BPUYIFBZEKMSFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
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